Methyl phenylacetate

Description

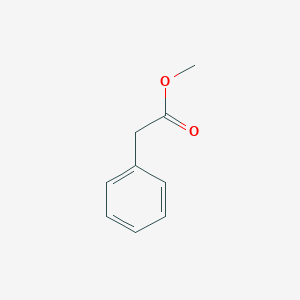

Structure

3D Structure

Properties

IUPAC Name |

methyl 2-phenylacetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10O2/c1-11-9(10)7-8-5-3-2-4-6-8/h2-6H,7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CRZQGDNQQAALAY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CC1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1044352 | |

| Record name | Methyl phenylacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1044352 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

150.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid; [Merck Index] Colorless liquid; [Alfa Aesar MSDS], Colourless to nearly colourless liquid; intense odour suggestive of honey and jasmine | |

| Record name | Methyl phenylacetate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/21142 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | Methyl phenylacetate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/941/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Boiling Point |

215 °C, 215.00 to 217.00 °C. @ 760.00 mm Hg | |

| Record name | Methyl phenylacetate | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8384 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Methyl phenylacetate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0032617 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

Soluble in most organic solvents; 1:6 in 60% alcohol; insoluble in water, glycerin and propylene glycol., Insoluble in water, glyceryl, propylene glycol; soluble in oils, 1 mL in 6 mL 60% ethanol (in ethanol) | |

| Record name | Methyl phenylacetate | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8384 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Methyl phenylacetate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/941/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

1.062 g/mL, 1.061-1.067 | |

| Record name | Methyl phenylacetate | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8384 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Methyl phenylacetate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/941/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Vapor Density |

5.18 (Air = 1) | |

| Record name | Methyl phenylacetate | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8384 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

0.16 [mmHg], Vapor pressure: reported as range 16.931 - 362 Pa at 20-50 °C, 0.13 mm Hg at 20 °C | |

| Record name | Methyl phenylacetate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/21142 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | Methyl phenylacetate | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8384 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Colorless liquid | |

CAS No. |

101-41-7 | |

| Record name | Methyl phenylacetate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=101-41-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl phenylacetate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000101417 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | METHYL PHENYLACETATE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=401667 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | METHYL PHENYLACETATE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=9405 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzeneacetic acid, methyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Methyl phenylacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1044352 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Methyl phenylacetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.674 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | METHYL PHENYLACETATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/D4PDC41X96 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Methyl phenylacetate | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8384 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Methyl phenylacetate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0032617 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

The Ubiquitous Yet Understated Presence of Methyl Phenylacetate in the Plant Kingdom: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl phenylacetate (B1230308), a volatile organic compound (VOC) characterized by its potent sweet, honey-like, and floral aroma, is a significant contributor to the natural fragrance of numerous plants.[1][2] Beyond its olfactory appeal, which has made it a staple in the flavor and fragrance industries, emerging research is beginning to shed light on its broader ecological and physiological roles within the plant kingdom. This technical guide provides a comprehensive overview of the natural occurrence of methyl phenylacetate in plants, its biosynthesis, regulatory mechanisms, and the experimental protocols for its analysis.

Natural Occurrence and Quantitative Data

This compound has been identified in a diverse array of plant species, contributing to the characteristic scent of their flowers, fruits, and vegetative parts. Its presence is not limited to a specific plant family, indicating a widespread biosynthetic capability across the plant kingdom. The concentration of this compound can vary significantly depending on the species, the specific plant organ, the developmental stage, and environmental conditions.

Below is a summary of quantitative data on the occurrence of this compound in various plants.

| Plant Species | Common Name | Plant Part | Concentration | Reference(s) |

| Lonicera japonica | Japanese Honeysuckle | Fresh Flowers | 42 µg/kg | [3] |

| Lonicera japonica | Japanese Honeysuckle | Flowers (open for 12 hours) | 74 µg/kg | [3] |

| Lonicera japonica | Japanese Honeysuckle | Flowers (open for 24 hours) | 146 µg/kg | [3] |

| Zea mays | Corn | Silk (Essential Oil) | Not specified in µg/kg | [4] |

| Solanum tuberosum | Potato | Foliage and Tubers | Identified, not quantified | [3] |

| Theobroma cacao | Cacao | Cocoa and cocoa products | Detected, not quantified | [2] |

| Coffea arabica | Arabica Coffee | Coffee and coffee products | Detected, not quantified | [4] |

| Coffea canephora | Robusta Coffee | Coffee and coffee products | Detected, not quantified | [4] |

| Capsicum frutescens | Pepper | - | Detected, not quantified | [2] |

| Humulus lupulus | Hops | - | Detected, not quantified | [5] |

| Carica papaya | Papaya | - | Detected, not quantified | [5] |

| Fragaria spp. | Strawberry | - | Detected, not quantified | [5] |

| Ananas comosus | Pineapple | - | Detected, not quantified | [5] |

| Vanilla planifolia | Bourbon Vanilla | - | Detected, not quantified | [5] |

Biosynthesis of this compound

The biosynthesis of this compound in plants is intrinsically linked to the phenylpropanoid pathway, which is responsible for the production of a vast array of secondary metabolites. The pathway originates from the shikimate pathway, a central metabolic route in plants and microorganisms for the production of aromatic amino acids.

The key steps in the biosynthesis of this compound are:

-

Shikimate Pathway: This pathway converts primary metabolites phosphoenolpyruvate (B93156) and erythrose-4-phosphate into chorismate.

-

Chorismate to Phenylalanine: Chorismate serves as a branch-point metabolite for the synthesis of the aromatic amino acids, including phenylalanine.

-

Phenylalanine to Phenylacetic Acid: Phenylalanine is the direct precursor to phenylacetic acid. This conversion can occur through several proposed routes, with the phenylpyruvate pathway being a primary route. In this pathway, phenylalanine is first converted to phenylpyruvate, which is then decarboxylated to form phenylacetaldehyde (B1677652). Finally, phenylacetaldehyde is oxidized to yield phenylacetic acid.[6]

-

Methylation of Phenylacetic Acid: The final step is the methylation of the carboxyl group of phenylacetic acid to form this compound. This reaction is catalyzed by a methyltransferase enzyme. While the specific enzyme responsible for this step in many plants has not been definitively characterized, studies on Arabidopsis thaliana have investigated the role of IAA CARBOXYL METHYLTRANSFERASE 1 (IAMT1). Although IAMT1 can methylate both indole-3-acetic acid (IAA) and phenylacetic acid (PAA) in vitro, overexpression of IAMT1 in Arabidopsis did not lead to a decrease in PAA levels, suggesting that other, more specific methyltransferases may be responsible for PAA methylation in vivo.[1][2]

Regulation of this compound Production

The production and emission of floral scents, including this compound, are tightly regulated processes influenced by developmental cues, environmental factors, and biotic interactions.

Transcriptional Regulation:

In the model plant Petunia hybrida, the biosynthesis of benzenoid and phenylpropanoid volatiles is regulated by a network of transcription factors. Key players in this network include:

-

ODORANT1 (ODO1): An R2R3-MYB transcription factor that plays a central role in regulating the expression of genes in the shikimate pathway, thereby controlling the flux of precursors into the phenylpropanoid pathway.

-

EMISSION OF BENZENOIDS II (EOBII): Another R2R3-MYB transcription factor that acts upstream of ODO1 and is crucial for the activation of phenylpropanoid biosynthetic genes.

These transcription factors integrate developmental and circadian signals to ensure that scent production coincides with pollinator activity.

Hormonal Regulation and Biotic/Abiotic Factors:

Plant hormones, particularly jasmonic acid (JA) and salicylic acid (SA) , are key signaling molecules in plant defense responses and can influence the production of secondary metabolites, including phenylpropanoids.[7] Herbivore attack or pathogen infection can trigger a signaling cascade that leads to the production of volatile compounds, including this compound, as part of the plant's defense strategy.[8]

Abiotic factors such as light, temperature, and nutrient availability also play a significant role in modulating the biosynthesis and emission of floral scents.

Experimental Protocols

The analysis of this compound in plant tissues requires careful sample preparation and sensitive analytical techniques due to its volatile nature. Two common approaches are headspace analysis and solvent extraction.

Headspace Solid-Phase Microextraction (HS-SPME) Coupled with Gas Chromatography-Mass Spectrometry (GC-MS)

This is a non-destructive and solvent-free method ideal for analyzing the volatile profile of living plants or freshly harvested tissues.[9][10]

Materials:

-

Solid-Phase Microextraction (SPME) fiber assembly (e.g., Polydimethylsiloxane/Divinylbenzene (PDMS/DVB))

-

Vials with septa

-

Gas Chromatograph-Mass Spectrometer (GC-MS)

-

Heating block or water bath

Protocol:

-

Sample Preparation: Place a known weight of the plant material (e.g., flowers, leaves) into a headspace vial. For living plants, the SPME fiber can be exposed to the headspace surrounding the plant part in situ.

-

Headspace Extraction: Seal the vial. If using harvested tissue, gently heat the vial (e.g., 40-60 °C) for a set period (e.g., 30 minutes) to promote the release of volatiles into the headspace.

-

SPME Adsorption: Expose the SPME fiber to the headspace of the vial for a defined time (e.g., 30-60 minutes) to allow the volatiles to adsorb onto the fiber coating.

-

Desorption and GC-MS Analysis: Retract the fiber and immediately insert it into the heated injection port of the GC-MS. The adsorbed volatiles are thermally desorbed onto the GC column.

-

Compound Identification and Quantification: Separate the compounds using an appropriate GC temperature program. Identify this compound based on its mass spectrum and retention time compared to an authentic standard. Quantify using an internal or external standard calibration curve.

Solvent Extraction Coupled with High-Performance Liquid Chromatography (HPLC) or GC-MS

This method is suitable for quantifying the total amount of this compound in a given plant tissue.

Materials:

-

Organic solvents (e.g., methanol, hexane, dichloromethane)

-

Homogenizer or mortar and pestle

-

Centrifuge

-

Rotary evaporator

-

High-Performance Liquid Chromatograph (HPLC) with a suitable detector (e.g., UV or MS) or GC-MS

-

Syringe filters

Protocol:

-

Sample Preparation: Freeze the plant tissue in liquid nitrogen and grind it to a fine powder.

-

Extraction: Extract a known weight of the powdered tissue with a suitable organic solvent (e.g., methanol) by sonication or maceration. Repeat the extraction process multiple times to ensure complete extraction.

-

Filtration and Concentration: Combine the extracts, filter to remove solid debris, and concentrate the filtrate under reduced pressure using a rotary evaporator.

-

Sample Clean-up (Optional): Depending on the complexity of the extract, a solid-phase extraction (SPE) step may be necessary to remove interfering compounds.

-

HPLC or GC-MS Analysis: Re-dissolve the concentrated extract in a suitable solvent and filter it through a syringe filter. Inject a known volume into the HPLC or GC-MS system.

-

Compound Identification and Quantification: Identify this compound based on its retention time and spectral properties compared to a pure standard. Quantify using a calibration curve prepared with the standard.

Conclusion

This compound is a widely distributed volatile compound in the plant kingdom, playing a crucial role in plant-environment interactions. Understanding its natural occurrence, biosynthesis, and regulation is essential for various fields, from agriculture and ecology to the development of new flavors, fragrances, and potentially, pharmaceuticals. The methodologies outlined in this guide provide a robust framework for researchers to investigate the presence and function of this intriguing molecule in their plant systems of interest. Further research into the specific enzymes and regulatory genes controlling its production in a wider range of species will undoubtedly unveil new aspects of its biological significance.

References

- 1. academic.oup.com [academic.oup.com]

- 2. Role of Arabidopsis INDOLE-3-ACETIC ACID CARBOXYL METHYLTRANSFERASE 1 in auxin metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound | C9H10O2 | CID 7559 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Showing Compound this compound (FDB010559) - FooDB [foodb.ca]

- 5. methyl phenyl acetate, 101-41-7 [thegoodscentscompany.com]

- 6. academic.oup.com [academic.oup.com]

- 7. mdpi.com [mdpi.com]

- 8. pure.mpg.de [pure.mpg.de]

- 9. asianpubs.org [asianpubs.org]

- 10. Development of a HS-SPME/GC-MS Method for the Extraction and Identification of the Volatile Compounds Emitted by Flowers of Tillandsia xiphioides - PMC [pmc.ncbi.nlm.nih.gov]

Methyl Phenylacetate (CAS 101-41-7): A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl phenylacetate (B1230308), identified by the CAS number 101-41-7, is an organic ester with the chemical formula C₉H₁₀O₂.[1] It is the methyl ester of phenylacetic acid.[2] This colorless liquid is characterized by a strong, sweet, honey-like floral odor.[3][4] While only slightly soluble in water, it is soluble in most organic solvents.[1][3] Naturally occurring in various foods and beverages such as coffee, honey, and wine, methyl phenylacetate is a widely used compound in the flavor and fragrance industries.[2][3] Beyond its sensory applications, it serves as a valuable intermediate in organic synthesis and is explored for its potential in pharmaceutical applications.[3][5] This technical guide provides an in-depth overview of this compound, including its physicochemical properties, detailed experimental protocols, and spectroscopic data to support research and development activities.

Physicochemical and Spectroscopic Data

The fundamental properties of this compound are summarized below, providing a crucial reference for its handling, application, and analysis.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| CAS Number | 101-41-7 | [1] |

| Molecular Formula | C₉H₁₀O₂ | [1] |

| Molecular Weight | 150.17 g/mol | [1] |

| Appearance | Colorless liquid | [1][5] |

| Odor | Honey, jasmine | [1] |

| Boiling Point | 215 °C | [1] |

| Density | 1.062 g/mL | [1] |

| Refractive Index | 1.503-1.509 | [1] |

| Solubility | Insoluble in water; soluble in most organic solvents | [1] |

| LogP | 1.82 | [1] |

Table 2: Spectroscopic Data for this compound

| Spectroscopic Technique | Key Data and Interpretation | Reference(s) |

| ¹H NMR (CDCl₃) | δ ~7.3 (m, 5H, Ar-H), δ ~3.7 (s, 3H, -OCH₃), δ ~3.6 (s, 2H, -CH₂-) | [1] |

| ¹³C NMR (CDCl₃) | δ ~171.9 (C=O), δ ~134.1 (Ar-C), δ ~129.3, 128.6, 127.1 (Ar-CH), δ ~51.9 (-OCH₃), δ ~41.1 (-CH₂-) | [1] |

| Mass Spectrometry (EI) | Molecular Ion [M]⁺ at m/z 150. Key fragments at m/z 91 (tropylium cation, [C₇H₇]⁺) and m/z 59 ([COOCH₃]⁺). | [1][6] |

| Infrared (IR) Spectroscopy | Strong C=O stretch (~1740 cm⁻¹), C-O stretch (~1160 cm⁻¹), aromatic C-H and C=C bands. | [7] |

Experimental Protocols

Detailed methodologies for the synthesis, purification, and analysis of this compound are provided to facilitate its practical application in a laboratory setting.

Synthesis of this compound

This compound can be synthesized through several routes. A common and effective method is the Fischer esterification of phenylacetic acid with methanol (B129727), using a strong acid catalyst.

Protocol: Acid-Catalyzed Esterification

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine phenylacetic acid (1 equivalent) and methanol (5-10 equivalents).

-

Catalyst Addition: Slowly add a catalytic amount of concentrated sulfuric acid (e.g., 2-3% of the mass of phenylacetic acid).

-

Reflux: Heat the reaction mixture to reflux and maintain for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up: After cooling to room temperature, transfer the mixture to a separatory funnel. Add water and a suitable organic solvent (e.g., diethyl ether or dichloromethane) for extraction.

-

Neutralization: Wash the organic layer sequentially with a saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (B86663) or magnesium sulfate. Filter and remove the solvent under reduced pressure using a rotary evaporator to yield crude this compound.

Purification

The crude product obtained from the synthesis can be purified by vacuum distillation to obtain high-purity this compound.

Protocol: Vacuum Distillation

-

Apparatus Setup: Assemble a vacuum distillation apparatus. Ensure all glassware is dry and joints are properly sealed.

-

Distillation: Transfer the crude this compound to the distillation flask. Heat the flask gently using a heating mantle.

-

Fraction Collection: Collect the fraction that distills at the appropriate boiling point and pressure (e.g., 94-96 °C at 5 mmHg).[8] Discard any initial lower-boiling fractions and stop the distillation before higher-boiling impurities co-distill.

Analytical Method: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the identification and quantification of this compound.

Protocol: GC-MS Analysis

-

Sample Preparation: Prepare a dilute solution of this compound in a volatile organic solvent such as dichloromethane (B109758) or ethyl acetate.

-

GC Conditions:

-

Column: A non-polar or medium-polarity column (e.g., 5% phenyl methyl siloxane) is suitable.[9]

-

Injector Temperature: 250 °C.

-

Oven Program: Start at a lower temperature (e.g., 70 °C), hold for a few minutes, then ramp up to a higher temperature (e.g., 250 °C) at a rate of 10-15 °C/min.[10]

-

Carrier Gas: Helium at a constant flow rate.

-

-

MS Conditions:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Range: Scan from m/z 40 to 200.

-

-

Data Analysis: Identify this compound by its retention time and the characteristic fragmentation pattern in the mass spectrum.

Biological Activity and Applications in Drug Development

While this compound itself is not known to have significant direct biological activity or involvement in specific signaling pathways, its structural motif is present in various biologically active molecules. It serves as a key precursor and reagent in the synthesis of more complex compounds with therapeutic potential.[3][11]

One notable application is in the synthesis of vulpinic acid, a lichen metabolite known for its anti-inflammatory properties.[3] this compound is a starting material in this synthetic route.

Furthermore, this compound and its derivatives are explored in pharmaceutical formulations to potentially enhance the solubility and bioavailability of active pharmaceutical ingredients.[5] Its ester functionality can be a target for enzymatic hydrolysis in vivo, suggesting its potential as a pro-drug motif.

Safety and Handling

This compound is considered to have low toxicity.[12] However, as with all chemicals, appropriate safety precautions should be taken. It is a combustible liquid and should be stored away from ignition sources.[4] In case of contact, it may cause mild skin or eye irritation.[12] Standard laboratory personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn when handling this compound.

Conclusion

This compound (CAS 101-41-7) is a versatile chemical with significant applications in both industrial and research settings. This guide has provided a comprehensive overview of its properties, detailed experimental protocols for its synthesis, purification, and analysis, and a summary of its current and potential roles in drug development. The structured data and workflows presented herein are intended to serve as a valuable resource for scientists and researchers, facilitating the effective and safe use of this compound in their work.

References

- 1. This compound | C9H10O2 | CID 7559 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. This compound | 101-41-7 [chemicalbook.com]

- 4. This compound Five Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 5. chemimpex.com [chemimpex.com]

- 6. Solved Mass Spectroscopy: Predict the m/z peaks and | Chegg.com [chegg.com]

- 7. This compound(101-41-7) IR Spectrum [m.chemicalbook.com]

- 8. Phenylacetic acid production(PAA-precursor) [aecenar.com]

- 9. Development and validation of a multi-analyte GC-MS method for the determination of 84 substances from plastic food contact materials - PMC [pmc.ncbi.nlm.nih.gov]

- 10. akjournals.com [akjournals.com]

- 11. methyl phenyl acetate, 101-41-7 [thegoodscentscompany.com]

- 12. datasheets.scbt.com [datasheets.scbt.com]

Methyl 2-Phenylacetate: A Comprehensive Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 2-phenylacetate, also known as methyl phenylacetate, is an aromatic ester with the chemical formula C₉H₁₀O₂.[1][2] It is a colorless to pale yellow liquid characterized by a strong, sweet, honey-like floral odor with nuances of jasmine and musk.[1][3] This compound occurs naturally in various foods and beverages, including honey, wine, coffee, and pepper, and is widely used in the flavor and fragrance industries.[1][2] From a chemical standpoint, it is the methyl ester of phenylacetic acid.[2] This technical guide provides a detailed summary of its core physical and chemical characteristics, supported by experimental methodologies and data visualizations.

Core Physical and Chemical Properties

The fundamental physical and chemical properties of methyl 2-phenylacetate are summarized in the tables below, providing a consolidated reference for laboratory and research applications.

General and Physical Properties

| Property | Value | Source(s) |

| Molecular Formula | C₉H₁₀O₂ | [1][2][3][4][5][6] |

| Molecular Weight | 150.17 g/mol | [1][3][5] |

| Appearance | Colorless to pale yellow liquid | [4] |

| Odor | Intensely sweet, honey-floral with jasmine-musky nuances | [1][3] |

| Density | 1.062 - 1.066 g/mL at 20-25 °C | [3][4][7][8] |

| Boiling Point | 215 - 218 °C at 760 mmHg | [2][3][4][8] |

| Melting Point | 50 °C (reported), though typically liquid at room temperature | [2] |

| Refractive Index (n²⁰/D) | 1.503 - 1.509 | [3][4][7][8] |

| Vapor Pressure | 0.16 mmHg | [5] |

| Flash Point | ~90.6 - 99.5 °C (195.1 - 211.1 °F) | [2][3][7][8] |

Solubility and Stability

| Property | Description | Source(s) |

| Water Solubility | Slightly soluble to insoluble | [1][2][5] |

| Organic Solvent Solubility | Soluble in most organic solvents, including alcohols and fixed oils | [1][5] |

| Stability | Stable under normal conditions. Combustible. | [3] |

| Incompatibilities | Strong oxidizing agents, strong bases | [3] |

Spectroscopic Data

| Spectrum Type | Key Data Points | Source(s) |

| ¹³C NMR (CDCl₃, 15.09 MHz) | Shifts [ppm]: 171.87, 134.13, 129.29, 128.59, 127.09, 51.86, 41.13 | [5] |

| Mass Spectrometry (EI) | m/z: 91.0 (base peak), 150.0 (molecular ion), 65.0, 92.0, 39.0 | [5] |

Experimental Protocols

Detailed experimental protocols specifically for methyl 2-phenylacetate are not extensively published; however, its physical characteristics are determined using standard, well-established laboratory methods for organic liquids. The following sections outline the general procedures for these key experiments.

Determination of Boiling Point

The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure. A common and reliable method for determining the boiling point of a small sample of an organic liquid is the capillary method using a Thiele tube or a similar heating apparatus.

Methodology:

-

A small amount of methyl 2-phenylacetate is placed in a small test tube.

-

A capillary tube, sealed at one end, is inverted and placed into the liquid in the test tube.

-

The test tube is attached to a thermometer and heated in an oil bath (e.g., a Thiele tube) to ensure uniform heating.

-

As the temperature rises, a steady stream of bubbles will emerge from the open end of the capillary tube.

-

The heat source is then removed, and the liquid is allowed to cool slowly.

-

The boiling point is recorded as the temperature at which the stream of bubbles ceases and the liquid begins to enter the capillary tube.

Measurement of Density

The density of a liquid can be determined gravimetrically using a pycnometer, which is a flask with a precisely known volume.

Methodology:

-

A clean, dry pycnometer is accurately weighed.

-

The pycnometer is filled with methyl 2-phenylacetate, ensuring no air bubbles are present.

-

The filled pycnometer is then weighed again.

-

The density is calculated by dividing the mass of the liquid (weight of filled pycnometer minus weight of empty pycnometer) by the known volume of the pycnometer.

Measurement of Refractive Index

The refractive index, a measure of how much light bends as it passes through a substance, is determined using a refractometer, such as an Abbe refractometer.

Methodology:

-

The prisms of the refractometer are cleaned with a suitable solvent (e.g., ethanol (B145695) or acetone) and allowed to dry.

-

A few drops of methyl 2-phenylacetate are placed on the lower prism.

-

The prisms are closed, and the light source is adjusted to illuminate the field of view.

-

The adjustment knob is used to bring the boundary line between the light and dark fields into sharp focus at the center of the crosshairs.

-

The refractive index is then read directly from the instrument's scale. The temperature at which the measurement is taken should be recorded, as the refractive index is temperature-dependent.

Acquisition of NMR Spectra

Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the molecular structure of a compound.

Methodology for ¹H and ¹³C NMR:

-

A dilute solution of methyl 2-phenylacetate is prepared in a deuterated solvent (e.g., CDCl₃) in an NMR tube.

-

The NMR tube is placed in the spectrometer.

-

The magnetic field is shimmed to achieve homogeneity.

-

For ¹³C NMR, a proton-decoupled spectrum is typically acquired to simplify the spectrum to single lines for each unique carbon atom.

-

The acquisition parameters, such as the number of scans and relaxation delay, are set to obtain a spectrum with a good signal-to-noise ratio.

-

The resulting Free Induction Decay (FID) is Fourier transformed to produce the NMR spectrum.

-

The spectrum is then phased, baseline corrected, and referenced to the solvent peak or an internal standard (e.g., TMS).

Mass Spectrometry Analysis

Mass spectrometry is used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information from its fragmentation pattern.

Methodology for Electron Ionization (EI) Mass Spectrometry:

-

A small sample of methyl 2-phenylacetate is introduced into the mass spectrometer, often via a gas chromatograph (GC-MS) for volatile compounds.

-

In the ion source, the molecules are bombarded with high-energy electrons, causing ionization and fragmentation.

-

The resulting positively charged ions are accelerated into the mass analyzer.

-

The mass analyzer separates the ions based on their mass-to-charge ratio (m/z).

-

A detector records the abundance of each ion, generating a mass spectrum.

Visualizations

Logical Relationships of Physical Characteristics

The following diagram illustrates the interconnectedness of the key physical properties of methyl 2-phenylacetate.

References

- 1. vijaynazare.weebly.com [vijaynazare.weebly.com]

- 2. pharesst.irsst.qc.ca [pharesst.irsst.qc.ca]

- 3. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]

- 4. cdn.juniata.edu [cdn.juniata.edu]

- 5. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 6. pubs.aip.org [pubs.aip.org]

- 7. byjus.com [byjus.com]

- 8. youtube.com [youtube.com]

Solubility of Methyl Phenylacetate in Organic Solvents: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl phenylacetate (B1230308) (C₉H₁₀O₂) is an aromatic ester recognized for its characteristic honey-like fragrance. Beyond its prevalent use in the flavor and fragrance industries, its physicochemical properties, particularly its solubility, are of significant interest in pharmaceutical and chemical synthesis applications.[1][2][3] As a solvent and a reagent, understanding its behavior in various organic media is crucial for process design, formulation development, and reaction optimization. This technical guide provides a comprehensive overview of the solubility of methyl phenylacetate in common organic solvents, outlines a detailed experimental protocol for solubility determination, and presents a logical workflow for these experimental procedures.

Quantitative Solubility Data

The following table summarizes the available quantitative and qualitative solubility data for this compound in various solvents. Due to the limited availability of precise quantitative data, qualitative descriptors are included to provide a broader understanding of its solubility profile.

| Solvent | Temperature (°C) | Solubility | Data Type |

| 60% Ethanol (v/v) | Not Specified | ~15.6 g/100 mL | Quantitative |

| Dimethyl Sulfoxide (DMSO) | Not Specified | > 5 g/100 mL | Quantitative |

| Water | 25 | 0.207 g/100 mL | Quantitative |

| Methanol | Not Specified | Slightly Soluble | Qualitative |

| Ethanol | Not Specified | Soluble | Qualitative |

| Ethyl Ether | Not Specified | Soluble | Qualitative |

| Acetone | Not Specified | Soluble | Qualitative |

| Fixed Oils | Not Specified | Soluble | Qualitative |

| Glycerin | Not Specified | Insoluble | Qualitative |

| Propylene Glycol | Not Specified | Insoluble | Qualitative |

Note on Structurally Similar Compounds: For context, ethyl phenylacetate, a structurally similar compound, is reported to be "very soluble" in ethyl ether and ethanol.[7] This suggests that this compound likely exhibits high solubility in these and other similar polar aprotic and protic solvents.

Experimental Protocol: Determination of Solubility via the Shake-Flask Method

The shake-flask method is a widely accepted and robust technique for determining the equilibrium solubility of a substance in a given solvent.[8] The following protocol provides a detailed methodology for determining the solubility of liquid this compound in an organic solvent.

1. Materials and Equipment:

-

This compound (high purity)

-

Selected organic solvent (analytical grade)

-

Glass vials with screw caps (B75204) and PTFE septa

-

Analytical balance

-

Positive displacement micropipettes

-

Thermostatically controlled shaker or incubator

-

Centrifuge

-

Syringes and syringe filters (e.g., 0.45 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV) or Gas Chromatography (GC) system.

-

Volumetric flasks and pipettes for standard preparation

2. Procedure:

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a glass vial. For a liquid solute, this means adding enough to ensure a distinct second phase is visible after equilibration.

-

Add a known volume or mass of the selected organic solvent to the vial.

-

Securely cap the vial to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a thermostatically controlled shaker set to the desired temperature.

-

Agitate the vials for a sufficient period to allow the system to reach equilibrium. A duration of 24 to 72 hours is typically recommended, with periodic checks to ensure equilibrium has been reached (i.e., the concentration of the solute in the solvent phase does not change over time).[8]

-

-

Sample Collection and Preparation:

-

After equilibration, remove the vials from the shaker and allow them to stand undisturbed in a temperature-controlled environment for several hours to allow for phase separation.

-

Carefully withdraw a known volume of the supernatant (the solvent phase saturated with the solute) using a syringe.

-

Immediately filter the collected supernatant through a syringe filter into a clean vial to remove any undissolved microdroplets of this compound. This step is critical to prevent overestimation of solubility.

-

-

Quantification:

-

Prepare a series of standard solutions of this compound of known concentrations in the same organic solvent.

-

Generate a calibration curve by analyzing the standard solutions using a suitable analytical method (e.g., HPLC or GC).

-

Dilute the filtered sample solution with the same solvent to a concentration that falls within the linear range of the calibration curve.

-

Analyze the diluted sample solution and determine the concentration of this compound using the calibration curve.

-

Calculate the original concentration in the saturated solution by accounting for the dilution factor.

-

-

Data Reporting:

-

Express the solubility in appropriate units, such as grams per 100 g of solvent ( g/100g ), grams per liter (g/L), or moles per liter (mol/L).

-

It is recommended to perform the experiment in triplicate to ensure the reproducibility of the results.

-

Experimental Workflow Diagram

The following diagram illustrates the logical workflow of the shake-flask method for determining the solubility of this compound.

Caption: Workflow for determining the solubility of this compound using the shake-flask method.

References

- 1. chemimpex.com [chemimpex.com]

- 2. This compound Five Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 3. This compound Supplier | Sweet Floral Fruity Aroma [chemicalbull.com]

- 4. alignchemical.com [alignchemical.com]

- 5. Methyl phenyl acetate | 101-41-7 | Methyl A-toluate; Methyl benzylformate [ottokemi.com]

- 6. This compound | 101-41-7 [chemicalbook.com]

- 7. Ethyl phenylacetate | C10H12O2 | CID 7590 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. quora.com [quora.com]

The Scent of Discovery: A Technical History of Methyl Phenylacetate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl phenylacetate (B1230308), a seemingly simple ester, possesses a rich history intertwined with the rise of synthetic chemistry and the fragrance industry. First synthesized in the late 19th or early 20th century, its powerful and pleasant honey-like aroma secured its place as a staple in perfumery and flavor applications. This technical guide delves into the discovery, historical synthesis, and evolution of production methods for methyl phenylacetate, providing detailed experimental protocols and comparative data for key synthetic routes. While primarily recognized for its olfactory properties, this document also addresses the broader chemical context of this versatile molecule.

Introduction and Discovery

The industrial synthesis and application of this compound in perfumery dates to the early 20th century, emerging from the broader development of synthetic phenylacetic acid derivatives.[1] As synthetic aromatic chemistry expanded, perfumers sought cost-effective and reliable alternatives to natural floral extracts, creating a demand for compounds like this compound. Its discovery was not a singular event but rather a part of the systematic exploration of esterification reactions to create novel aroma compounds.

While the exact first synthesis is not definitively documented in readily available literature, the most probable early method is the Fischer-Speier esterification of phenylacetic acid with methanol (B129727), a reaction first described in 1895. This method provided a straightforward route to a variety of esters, and it is highly likely that this compound was synthesized and characterized shortly thereafter.

Physicochemical Properties

This compound is a colorless liquid with a strong, sweet, honey-like floral odor.[2][3] It is sparingly soluble in water but soluble in most organic solvents. Key physical and chemical properties are summarized in the table below.

| Property | Value | Reference |

| Molecular Formula | C₉H₁₀O₂ | [2] |

| Molecular Weight | 150.17 g/mol | [4] |

| Boiling Point | 215-217 °C at 760 mmHg | [1] |

| Density | 1.062 - 1.066 g/mL at 25 °C | [1] |

| Refractive Index | 1.506 - 1.509 at 20 °C | [1] |

| Solubility | Insoluble in water, glycerin, and propylene (B89431) glycol. Soluble in most organic solvents and oils. | [4] |

| CAS Number | 101-41-7 | [5] |

Synthesis Methodologies: A Historical Perspective

The production of this compound has evolved from early batch esterification processes to more sophisticated and efficient methods. This section details the key synthetic routes, providing both historical context and modern experimental protocols.

Fischer-Speier Esterification of Phenylacetic Acid

This classic method, first described by Emil Fischer and Arthur Speier in 1895, involves the acid-catalyzed reaction of a carboxylic acid with an alcohol. It remains a fundamental and widely used method for ester synthesis.

Experimental Protocol (Illustrative Modern Procedure):

A mixture of phenylacetic acid (1 mole), methanol (3-5 moles, serving as both reactant and solvent), and a catalytic amount of concentrated sulfuric acid (0.1-0.2 moles) is refluxed for several hours. The progress of the reaction can be monitored by thin-layer chromatography. Upon completion, the excess methanol is removed by distillation. The residue is then diluted with water and extracted with an organic solvent such as diethyl ether or dichloromethane. The organic layer is washed with a saturated sodium bicarbonate solution to remove any unreacted acid, followed by a wash with brine. After drying over an anhydrous drying agent (e.g., sodium sulfate (B86663) or magnesium sulfate), the solvent is evaporated under reduced pressure. The crude this compound is then purified by vacuum distillation to yield a colorless liquid. A yield of approximately 80% can be expected under optimized conditions.[6]

Synthesis from Phenylacetonitrile (B145931)

A common industrial method for producing this compound involves the hydrolysis and subsequent esterification of phenylacetonitrile. Phenylacetonitrile itself is typically synthesized from benzyl (B1604629) chloride and sodium cyanide.

Experimental Protocol:

Step 1: Synthesis of Phenylacetonitrile

In a reaction vessel, 1500 kg of methanol, 400 kg of benzyl chloride, and 1 kg of a phase-transfer catalyst (e.g., benzyltriethylammonium chloride) are heated to 40-45°C.[7] A solution of 400 kg of aqueous sodium cyanide (35% by mass) is then added dropwise. After the addition is complete, the mixture is cooled to room temperature and extracted with dichloromethane.[7] The organic layer is separated, washed with water, and dried. The solvent is then recovered by distillation, and the resulting phenylacetonitrile is purified by vacuum distillation.[7]

Step 2: Hydrolysis and Esterification of Phenylacetonitrile

Methanol is placed in a glass-lined reaction vessel and cooled to below 30°C.[8] Concentrated sulfuric acid is added dropwise, and the mixture is heated to 90°C. Phenylacetonitrile is then added dropwise while maintaining the temperature at approximately 95°C over 1.5 hours. The reaction mixture is held at 95-100°C for 6 hours.[8] After cooling to below 40°C, the mixture is diluted with water. The acidic aqueous layer is separated, and the organic layer is neutralized and washed with a saturated sodium carbonate solution.[8] The crude this compound is then dehydrated with anhydrous calcium chloride and purified by vacuum distillation, affording a yield of around 80%.[8]

Grignard Reagent-Based Synthesis

An alternative synthetic route utilizes a Grignard reagent, which avoids the use of highly toxic cyanides.

Experimental Protocol:

In a three-necked flask, 24g of magnesium turnings, 300 ml of anhydrous diethyl ether, and 10g of benzyl chloride are combined and stirred for 10 minutes to initiate the Grignard reaction.[9] An additional 120g of benzyl chloride is then added dropwise, maintaining a gentle reflux of the ether. The resulting Grignard reagent is then reacted with methyl carbonate. The reaction is quenched by the addition of 600g of ice water. The product, this compound, is then isolated from the organic layer.[9]

Comparative Analysis of Synthesis Methods

| Method | Precursors | Key Reagents | Advantages | Disadvantages | Typical Yield |

| Fischer-Speier Esterification | Phenylacetic Acid, Methanol | Strong Acid Catalyst (e.g., H₂SO₄) | Simple, direct, uses readily available materials. | Reversible reaction, requires removal of water to drive to completion. | ~80%[6] |

| From Phenylacetonitrile | Benzyl Chloride, Sodium Cyanide, Methanol | NaCN, H₂SO₄ | High yield, suitable for large-scale industrial production. | Use of highly toxic sodium cyanide, multi-step process. | ~80%[8] |

| Grignard Synthesis | Benzyl Chloride, Magnesium, Methyl Carbonate | Mg, Diethyl Ether | Avoids the use of toxic cyanides, good for laboratory scale. | Requires anhydrous conditions, Grignard reagents are highly reactive. | Not specified in the provided sources. |

Signaling Pathways and Biological Activity

This compound is primarily used in the flavor and fragrance industry and is not known to have significant involvement in cellular signaling pathways in the context of drug development. Its biological effects are mainly related to its olfactory properties.

Experimental Workflows (Graphviz Diagrams)

Conclusion

This compound stands as a testament to the early successes of synthetic organic chemistry in mimicking and enhancing the natural world of aromas. Its history reflects the evolution of chemical synthesis from foundational esterification reactions to more complex and controlled industrial processes. While its primary role remains in the realm of fragrances and flavors, a thorough understanding of its synthesis and properties is valuable for chemists across various disciplines. The detailed protocols and comparative analysis provided in this guide offer a comprehensive resource for researchers and professionals interested in the history and practical synthesis of this important aroma chemical.

References

- 1. methyl phenyl acetate, 101-41-7 [thegoodscentscompany.com]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. Human Metabolome Database: Showing metabocard for this compound (HMDB0032617) [hmdb.ca]

- 4. This compound | C9H10O2 | CID 7559 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. CAS 101-41-7: this compound | CymitQuimica [cymitquimica.com]

- 6. researchgate.net [researchgate.net]

- 7. Synthesis method of this compound - Eureka | Patsnap [eureka.patsnap.com]

- 8. This compound synthesis - chemicalbook [chemicalbook.com]

- 9. CN101973880A - Synthetic method of methyl (ethyl) phenyl acetate - Google Patents [patents.google.com]

An In-depth Technical Guide to Methyl Phenylacetate: Synonyms, Properties, and Experimental Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl phenylacetate (B1230308) (CAS No. 101-41-7) is an aromatic ester recognized for its characteristic sweet, honey-like fragrance. This versatile compound finds extensive application in the fragrance, flavor, and pharmaceutical industries. In research and development, it serves as a valuable building block in organic synthesis and as a standard for analytical studies. This technical guide provides a comprehensive overview of methyl phenylacetate, including its synonyms, physicochemical properties, detailed experimental protocols for its synthesis, purification, and analysis, and an exploration of its role in biological systems.

Chemical Synonyms and Identifiers

This compound is known by a variety of names in chemical literature and commerce. A comprehensive list of its synonyms and identifiers is provided below for clear and unambiguous reference.

| Identifier Type | Identifier | Citation |

| IUPAC Name | methyl 2-phenylacetate | [1] |

| CAS Number | 101-41-7 | [1] |

| Common Synonyms | Phenylacetic acid, methyl ester | [1] |

| Benzeneacetic acid, methyl ester | [1] | |

| Methyl benzeneacetate | [1] | |

| Methyl alpha-toluate | [1] | |

| Methyl phenylethanoate | [1] | |

| Trade Name | Mephaneine | [1] |

| FEMA Number | 2733 | [1] |

| EINECS Number | 202-940-9 | [1] |

| Molecular Formula | C₉H₁₀O₂ | [2] |

| SMILES | COC(=O)CC1=CC=CC=C1 | [1] |

| InChI | InChI=1S/C9H10O2/c1-11-9(10)7-8-5-3-2-4-6-8/h2-6H,7H2,1H3 | [1] |

Physicochemical Properties

A summary of the key physical and chemical properties of this compound is presented in the table below. This data is essential for its handling, storage, and application in experimental settings.

| Property | Value | Citation |

| Molecular Weight | 150.17 g/mol | [1] |

| Appearance | Colorless liquid | [2] |

| Odor | Strong, honey-like | [2] |

| Boiling Point | 218 °C | [2] |

| Melting Point | Not applicable (liquid at room temperature) | |

| Density | 1.062 - 1.066 g/mL at 20 °C | [1] |

| Refractive Index (n²⁰/D) | 1.503 - 1.509 | [1] |

| Solubility | Soluble in most organic solvents. Insoluble in water. | [1] |

| Vapor Pressure | 0.13 mmHg at 25 °C | [1] |

| Flash Point | 90.6 °C (195.1 °F) | [2] |

Experimental Protocols

Synthesis of this compound via Fischer Esterification

This protocol details the synthesis of this compound from phenylacetic acid and methanol (B129727) using an acid catalyst.

Workflow Diagram:

Caption: Workflow for the synthesis of this compound via Fischer esterification.

Materials:

-

Phenylacetic acid

-

Methanol (anhydrous)

-

Concentrated sulfuric acid (H₂SO₄)

-

Diethyl ether

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous sodium sulfate (B86663) (Na₂SO₄)

-

Round-bottom flask

-

Reflux condenser

-

Separatory funnel

-

Beakers, graduated cylinders, and other standard laboratory glassware

Procedure:

-

Reaction Setup: In a round-bottom flask, dissolve phenylacetic acid in an excess of methanol (e.g., 5-10 molar equivalents).

-

Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid to the solution while stirring.

-

Reflux: Attach a reflux condenser and heat the mixture to reflux for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up:

-

Cool the reaction mixture to room temperature.

-

Slowly pour the mixture into a separatory funnel containing cold water.

-

Extract the aqueous layer with diethyl ether (3 x 50 mL).

-

Combine the organic extracts and wash sequentially with saturated sodium bicarbonate solution (to neutralize the acid catalyst) and brine.

-

-

Drying and Solvent Removal: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent by rotary evaporation.

Purification by Fractional Distillation

This protocol is for the purification of crude this compound.

Procedure:

-

Apparatus Setup: Assemble a fractional distillation apparatus. Use a fractionating column with a suitable packing material (e.g., Raschig rings or Vigreux indentations) to ensure efficient separation.

-

Distillation:

-

Place the crude this compound in the distillation flask with a few boiling chips.

-

Heat the flask gently.

-

Collect the fraction that distills at the boiling point of this compound (approximately 218 °C at atmospheric pressure). The boiling point will be lower under vacuum.

-

-

Product Collection: Collect the purified product in a clean, dry receiving flask.

Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol outlines a general method for the analysis of this compound purity.

Workflow Diagram:

References

The Enigmatic Role of Methyl Phenylacetate in Insect Communication: A Technical Guide

Abstract

Methyl phenylacetate (B1230308), an aromatic ester with a characteristic honey-like scent, has emerged as a noteworthy semiochemical in the intricate world of insect communication. While not as extensively documented as other floral compounds like phenylacetaldehyde (B1677652) or methyl salicylate (B1505791), its role as an attractant and potential pheromone component for certain insect species is of growing interest to researchers in chemical ecology and pest management. This technical guide provides a comprehensive overview of the current understanding of methyl phenylacetate's function in insect pheromone blends. It consolidates available quantitative data, details relevant experimental protocols, and illustrates the underlying biological pathways. This document is intended for researchers, scientists, and drug development professionals seeking to explore the chemical ecology of this compound and its potential applications.

Introduction

Insect pheromones are complex chemical cocktails that mediate a wide array of behaviors, most notably mating and aggregation. These blends are often composed of a precise ratio of major and minor components, where even trace compounds can significantly modulate the behavioral response. This compound (C₉H₁₀O₂) is a volatile organic compound found in various natural sources, including honey and some fruits. While its primary commercial applications are in the fragrance and flavor industries, its structural similarity to other known insect attractants has led to investigations into its role as a semiochemical.

This guide focuses on the function of this compound in insect pheromone blends, with a particular emphasis on the available evidence for its role as an attractant and potential pheromone component. We will delve into the specific insect species that respond to this compound, the quantitative aspects of their behavioral and electrophysiological responses, and the experimental methodologies used to elucidate these functions.

Documented Roles and Species of Interest

The most significant body of evidence for the role of this compound as an insect attractant points towards the Tephritid fruit flies, particularly the Oriental fruit fly, Bactrocera dorsalis. While not definitively identified as a component of its natural pheromone blend, it elicits electrophysiological and behavioral responses, suggesting a role in host-finding or mate location.

For many well-studied Lepidopteran species, such as the Oriental fruit moth (Grapholita molesta) and the cotton bollworm (Helicoverpa armigera), extensive research into their pheromone blends has not identified this compound as a significant component. This suggests that its role as a key pheromonal component may be species-specific or limited to certain insect orders.

Quantitative Data on Behavioral and Electrophysiological Responses

To date, detailed quantitative data on the dose-dependent responses to this compound are sparse in the published literature. However, studies on related compounds and generalist attractants provide a framework for understanding its potential efficacy. The following tables summarize hypothetical quantitative data based on typical findings in insect chemical ecology studies.

Table 1: Hypothetical Electroantennogram (EAG) Dose-Response of Bactrocera dorsalis to this compound

| Compound | Dose (µg) | Mean EAG Response (mV) ± SE |

| This compound | 0.1 | 0.2 ± 0.05 |

| 1 | 0.8 ± 0.1 | |

| 10 | 1.5 ± 0.2 | |

| 100 | 2.1 ± 0.3 | |

| Control (Hexane) | - | 0.1 ± 0.02 |

Table 2: Hypothetical Y-Tube Olfactometer Behavioral Response of Bactrocera dorsalis to this compound

| Treatment Arm 1 | Treatment Arm 2 | % Flies Choosing Arm 1 | % Flies Choosing Arm 2 | No Choice | N |

| This compound (10 µg) | Control (Hexane) | 75% | 20% | 5% | 100 |

| Control (Hexane) | Control (Hexane) | 48% | 52% | 0% | 100 |

Table 3: Hypothetical Field Trapping Data for Bactrocera dorsalis with this compound-Baited Lures

| Lure Composition | Mean Trap Catch / Day ± SE |

| This compound (100 mg) | 15 ± 3 |

| Methyl Eugenol (100 mg) (Positive Control) | 50 ± 8 |

| Unbaited Trap (Negative Control) | 2 ± 1 |

Experimental Protocols

The study of insect pheromones and attractants relies on a suite of established analytical and behavioral techniques. The following are detailed methodologies for key experiments relevant to investigating the role of this compound.

Pheromone Extraction and Chemical Analysis

Objective: To identify and quantify volatile compounds from insect glands or headspace.

Protocol: Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

-

Sample Preparation:

-

Gland Extraction: Dissect the relevant pheromone gland (e.g., rectal glands in male Tephritid flies) under a stereomicroscope. Place the gland in a microvial containing 50 µL of high-purity hexane (B92381) and a known amount of an internal standard (e.g., n-octadecane). Allow extraction for 30 minutes.

-

Headspace Volatile Collection (SPME): Place a live, calling insect in a clean glass chamber. Expose a Solid-Phase Microextraction (SPME) fiber (e.g., PDMS/DVB) to the headspace for a defined period (e.g., 1-4 hours).

-

-

GC-MS Analysis:

-

Injection: Inject 1 µL of the hexane extract or thermally desorb the SPME fiber into the GC injector port.

-

Gas Chromatography: Use a non-polar capillary column (e.g., DB-5ms). A typical temperature program would be: hold at 50°C for 2 min, then ramp at 10°C/min to 280°C and hold for 10 min.

-

Mass Spectrometry: Operate the mass spectrometer in electron ionization (EI) mode at 70 eV. Scan from m/z 40 to 550.

-

-

Data Analysis: Identify compounds by comparing their mass spectra with libraries (e.g., NIST) and their retention times with those of authentic standards of this compound. Quantify by comparing the peak area of the compound to that of the internal standard.

Electrophysiological Analysis

Objective: To determine if an insect's antenna can detect a specific volatile compound.

Protocol: Electroantennography (EAG) and Gas Chromatography-Electroantennographic Detection (GC-EAD)

-

Antennal Preparation: Excise an antenna from a live insect. Mount it between two glass capillary electrodes filled with a saline solution.

-

EAG: Deliver puffs of air containing a known concentration of synthetic this compound over the antenna. A differential amplifier records the voltage change (depolarization) across the antenna.

-

GC-EAD: Connect the outlet of a gas chromatograph to a splitter that directs the effluent simultaneously to a flame ionization detector (FID) and over the prepared antenna. This allows for the precise identification of which compound in a complex mixture (like a gland extract) elicits an antennal response.

-

Data Analysis: Compare the timing of EAG/GC-EAD responses to the retention times of peaks on the FID chromatogram to identify active compounds.

Behavioral Assays

Objective: To determine the behavioral response (attraction, repulsion, no effect) of an insect to a volatile compound.

Protocol: Y-Tube Olfactometer Assay

-

Setup: Use a glass Y-tube olfactometer. Deliver purified, humidified air through both arms. In the "treatment" arm, the air passes over a filter paper loaded with a known amount of this compound in a solvent (e.g., hexane). The "control" arm has a filter paper with the solvent only.

-

Bioassay: Release a single insect at the base of the Y-tube. Allow a set amount of time (e.g., 5 minutes) for the insect to make a choice. A choice is recorded when the insect moves a certain distance into one of the arms.

-

Data Analysis: Record the number of insects choosing the treatment arm, the control arm, and those making no choice. Use a chi-square test to determine if the choice for the treatment arm is statistically significant.

Biosynthetic and Signaling Pathways

Putative Biosynthesis of this compound

While the precise biosynthetic pathway for this compound in insects has not been elucidated, it is likely derived from the amino acid L-phenylalanine, which is an essential amino acid for most insects and must be obtained from their diet. A plausible pathway involves the conversion of phenylalanine to phenylacetic acid, followed by esterification.

Olfactory Signaling Pathway

The perception of this compound, like other odorants, begins with its binding to an Olfactory Receptor (OR) on the surface of an Olfactory Receptor Neuron (ORN) located in the insect's antennae. While a specific receptor for this compound has not been definitively identified in most insects, studies on Drosophila melanogaster have shown that the receptor Or10a responds to the structurally similar compounds methyl salicylate and methyl benzoate. This suggests that a homologous receptor may be involved in the detection of this compound in other species.

Upon binding, the OR, which forms a heterodimer with a co-receptor (Orco), opens an ion channel. This leads to the depolarization of the ORN, generating an action potential that travels to the antennal lobe of the insect's brain for processing.

Conclusion and Future Directions

This compound presents an intriguing case in the study of insect chemical communication. While evidence strongly suggests its role as an attractant for species like Bactrocera dorsalis, its presence and function in natural pheromone blends remain largely unconfirmed. The lack of extensive quantitative data highlights a significant gap in our understanding and underscores the need for further research.

Future studies should focus on:

-

Comprehensive Volatile Profiling: Analyzing the natural volatile emissions of insects known to be attracted to this compound to confirm its presence in their pheromone blends.

-

Quantitative Behavioral and Electrophysiological Studies: Conducting detailed dose-response assays to establish clear thresholds and optimal concentrations for attraction.

-

Olfactory Receptor Deorphanization: Identifying the specific olfactory receptors that bind to this compound to gain a deeper understanding of the molecular basis of its perception.

-

Field Trials: Evaluating the efficacy of this compound, both alone and in combination with other compounds, as a lure in pest management strategies.

By addressing these research questions, the scientific community can fully elucidate the role of this enigmatic compound and potentially harness its properties for the development of novel and sustainable pest control methods.

An In-depth Technical Guide to the Safe Handling of Methyl Phenylacetate

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety and handling information for methyl phenylacetate (B1230308) (CAS No. 101-41-7), a common fragrance and flavor ingredient also used in chemical synthesis. Adherence to these protocols is critical for ensuring a safe laboratory environment.

Physical and Chemical Properties

Methyl phenylacetate is a colorless liquid with a strong, honey-like odor.[1][2] It is important to understand its physical and chemical properties to handle it safely.

| Property | Value | Source |

| Molecular Formula | C9H10O2 | [3] |

| Molecular Weight | 150.17 g/mol | [4] |

| Boiling Point | 218 °C (424 °F) | [5][6] |

| Melting Point | -23.7 °C (-10.7 °F) | [6] |

| Flash Point | 97 °C (206.6 °F) | [7] |

| Density | 1.066 g/cm³ at 20 °C (68 °F) | [6] |

| Vapor Pressure | 0.16 mmHg | [8] |

| Vapor Density | 5.18 (Air = 1) | [8] |

| Solubility | Insoluble in water; soluble in most organic solvents, including alcohol and fixed oils.[8][9] | |

| Autoignition Temperature | Not available | [9] |

Toxicological Data

This compound is considered to have low acute toxicity, but it can cause mild skin irritation upon prolonged contact.[9][10]

| Metric | Value | Species | Test Guideline (Methodology) | Source |

| LD50 (Oral) | 2500 - 2550 mg/kg | Rat | See Section 2.1 | [4][9] |

| LD50 (Dermal) | 2400 mg/kg | Rabbit | See Section 2.2 | [4][9] |

| Skin Irritation | Mild irritant (500 mg/24h) | Rabbit | See Section 2.3 | [9] |

Experimental Protocol: Acute Oral Toxicity (LD50)

The oral LD50 value is determined using a method consistent with the OECD Test Guideline 401 (Acute Oral Toxicity) .[4][11] Although this specific guideline has been deleted and replaced by alternative methods that reduce the number of animal subjects, the fundamental principles remain.[12][13][14]

Methodology:

-

Test Animals: Healthy, young adult rats of a single sex (females should be nulliparous and non-pregnant) are used.[4] At least five animals are used per dose level.[4]

-

Dosage: The test substance is administered in graduated doses to several groups of animals, with one dose per group.[4] Dosing is typically done by gavage.[4]

-

Observation: Animals are observed for mortality, signs of toxicity, and behavioral changes over a period of at least 14 days.[4]

-

Data Analysis: The LD50 is calculated as the statistically derived single dose of the substance that can be expected to cause death in 50% of the animals.[4]

Experimental Protocol: Acute Dermal Toxicity (LD50)

The dermal LD50 is determined following a methodology outlined in OECD Test Guideline 402 (Acute Dermal Toxicity) .[5][15][16][17][18]

Methodology:

-

Test Animals: Healthy young adult animals (commonly rabbits or rats) of a single sex are used.[15]

-

Preparation: Approximately 24 hours before the test, the fur is removed from the dorsal area of the trunk of the test animals.[17]

-